N'-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, a tribromophenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step reaction process. One common synthetic route includes the condensation of naphthalen-2-ylmethylidene with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then refluxed for several hours, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tribromophenoxy group in the compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has been explored for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by modulating the rotation of the N–N single bond in the acetohydrazide group, which results in changes in fluorescence properties. This mechanism is particularly useful in the detection of hypochlorite and other reactive species in biological and chemical systems .
Comparison with Similar Compounds
N’-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide: This compound shares a similar acetohydrazide moiety but differs in the presence of an indole ring instead of the tribromophenoxy group.
4-Hydroxy n-[2-Methoxy Naphthalene Methylidene] Benzohydrazide: This compound is used as a corrosion inhibitor and has a similar hydrazide structure but with different substituents.
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide: This compound has a hydroxynaphthalene and phenylacetohydrazide structure, making it distinct from the tribromophenoxy derivative.
Properties
Molecular Formula |
C19H13Br3N2O2 |
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Molecular Weight |
541.0 g/mol |
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C19H13Br3N2O2/c20-15-8-16(21)19(17(22)9-15)26-11-18(25)24-23-10-12-5-6-13-3-1-2-4-14(13)7-12/h1-10H,11H2,(H,24,25)/b23-10+ |
InChI Key |
ATHZDXIKNDWVQH-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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